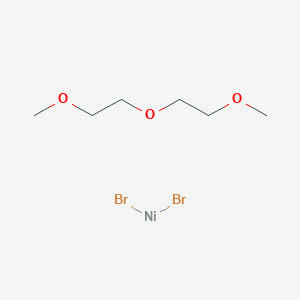

Diglyme nickel dibromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Diglyme nickel dibromide (CAS 312696-09-6) is a coordination complex consisting of a nickel(II) bromide salt with one molecule of diglyme (bis(2-methoxyethyl) ether) acting as a tridentate ligand. This structure forms a stable, crystalline solid that serves as a highly soluble and convenient source of Ni(II) for a range of transformations in organic and organometallic chemistry, most notably in cross-coupling reactions. Its primary procurement advantage over simpler nickel salts lies in its enhanced solubility in common organic solvents, which facilitates homogeneous reaction conditions.

Attempting to substitute Diglyme nickel dibromide with simpler, seemingly cheaper alternatives often leads to significant processability and reproducibility issues. Anhydrous nickel(II) bromide (NiBr2) exhibits very poor solubility in many non-polar organic solvents, resulting in heterogeneous reaction mixtures, slower rates, and inconsistent results. While NiBr2 is soluble in polar solvents like water and methanol, these are incompatible with the moisture-sensitive reagents common in cross-coupling. Using hydrated forms of nickel bromide introduces water, which can quench organometallic reagents and inhibit catalysis. The alternative of mixing anhydrous NiBr2 and diglyme *in situ* does not guarantee the formation of the same well-defined, 1:1 stoichiometric complex, leading to variability in catalytic activity and making the handling of the highly hygroscopic NiBr2 powder necessary.

References

Enhanced Solubility in Organic Solvents for Homogeneous Catalysis

The coordination of the diglyme ligand significantly enhances the solubility of the nickel salt in organic solvents compared to its parent compound, anhydrous NiBr2. NiBr2(diglyme) is noted for its improved solubility, which is a key factor for its use in homogeneous catalysis. In contrast, anhydrous NiBr2 is sparingly soluble to insoluble in many ethers and hydrocarbons used for synthesis, which can lead to heterogeneous, less efficient, and difficult-to-reproduce reactions.

| Evidence Dimension | Solubility in Organic Media |

| Target Compound Data | Soluble; enables homogeneous reaction conditions. |

| Comparator Or Baseline | Anhydrous NiBr2: Sparingly soluble to insoluble in many common organic solvents like ethers and hydrocarbons. |

| Quantified Difference | Qualitatively significant increase in solubility, moving from a largely insoluble precursor to a soluble one. |

| Conditions | Typical organic synthesis solvents (e.g., THF, DME, Diglyme). |

Improved solubility ensures homogeneous reaction conditions, leading to faster reaction rates, higher reproducibility, and milder operating temperatures.

Defined Stoichiometry and Improved Handling Over In-Situ Mixtures

NiBr2(diglyme) is a well-defined, crystalline solid with a precise 1:1 stoichiometry of NiBr2 to the diglyme ligand. This contrasts sharply with the alternative of preparing the complex *in situ* by mixing anhydrous NiBr2 and diglyme. Anhydrous NiBr2 is a highly hygroscopic powder that is difficult to handle and weigh accurately, especially on a large scale. Using the pre-formed complex eliminates this handling challenge and removes a significant source of experimental variability, ensuring consistent and reproducible catalyst loading.

| Evidence Dimension | Precursor Form and Handling |

| Target Compound Data | Crystalline, well-defined 1:1 adduct with consistent stoichiometry. |

| Comparator Or Baseline | In-situ mixture of anhydrous NiBr2 + diglyme: Requires handling of a highly hygroscopic powder; potential for inconsistent stoichiometry. |

| Quantified Difference | Shift from a hygroscopic, difficult-to-handle powder to a stable, easily weighable crystalline solid. |

| Conditions | Standard laboratory or process scale-up reaction setup. |

Guarantees precise and reproducible catalyst stoichiometry, simplifying reaction setup and improving batch-to-batch consistency.

Demonstrated Efficacy in Catalytic Systems Where Simpler Precursors Are Less Effective

In catalyst screening for specific transformations, NiBr2(diglyme) often emerges as a highly effective precursor. For instance, in the development of a nickel-catalyzed Miyaura-type borylation of unactivated alkyl halides, a catalyst system formed from NiBr2(diglyme) was essential for achieving the transformation under mild conditions. In a separate study on cross-electrophile coupling, replacing NiBr2 with NiBr2(glyme) resulted in a decreased yield of the desired product, indicating that the choice of the etherate ligand is critical and not interchangeable. Similarly, in a three-component olefin dicarbofunctionalization, NiBr2(diglyme) provided the highest yield (83%) compared to other nickel sources like NiCl2(PPh3)2, NiI2, or Ni(COD)2.

| Evidence Dimension | Catalytic Yield |

| Target Compound Data | 83% isolated yield |

| Comparator Or Baseline | NiCl2(PPh3)2, NiI2, Ni(COD)2: all led to 'different decreases in coupling efficiency'. |

| Quantified Difference | Demonstrated higher yield against multiple common nickel precursors in a specific, optimized reaction. |

| Conditions | Reductive three-component olefin dicarbofunctionalization with Mn reductant and NaI additive in DMAc. |

This provides direct, application-specific evidence that NiBr2(diglyme) can be the enabling or highest-performing precursor, justifying its selection over other common nickel salts.

Homogeneous Cross-Coupling Reactions Requiring High Reproducibility

This complex is the right choice for cross-coupling reactions (e.g., Suzuki, Negishi, Buchwald-Hartwig, Kumada) where catalyst solubility is critical for achieving high yields and consistent results. Its excellent solubility in common ethereal solvents ensures the reaction proceeds in a homogeneous phase, avoiding the pitfalls of heterogeneous catalysis associated with using anhydrous NiBr2.

Development and Scale-Up of Novel Catalytic Methodologies

When developing new catalytic processes, the use of a well-defined, stable, and easily handled precursor like NiBr2(diglyme) is crucial for obtaining reproducible data. It has been successfully employed in the development of challenging transformations, such as the coupling of unactivated alkyl electrophiles, where precise control over the active catalyst generation is paramount.

Electrosynthesis and Reductive Coupling Precatalysis

As a soluble source of Ni(II), this complex is a suitable precursor for generating active Ni(0) or Ni(I) species through chemical or electrochemical reduction. Its use is documented in various reductive cross-electrophile coupling reactions, where the clean and complete dissolution of the precursor is key to efficient and controlled reduction.

References

- [1] Watson, D. A., et al. Nickel-Catalyzed Coupling Reactions of Alkyl Electrophiles, Including Unactivated Tertiary Halides, to Generate Carbon–Boron Bonds. *J. Am. Chem. Soc.* 2011, 133 (39), 15362–15364.

- [2] Nickel(II) Precatalysts. *Encyclopedia*. MDPI. Published November 8, 2022.

- [3] Wang, C., et al. Nickel-catalysed cross-electrophile coupling of aryl bromides and primary alkyl bromides. *Org. Biomol. Chem.*, 2022, 20, 1145-1149.

GHS Hazard Statements

H228 (100%): Flammable solid [Danger Flammable solids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant